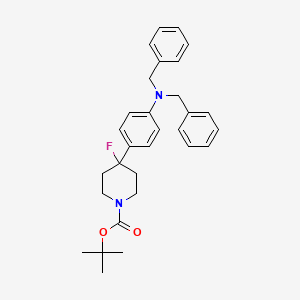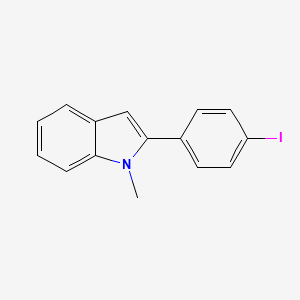![molecular formula C15H17N5O B13701943 6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32691152” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32691152” involves specific chemical reactions under controlled conditions. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of “MFCD32691152” is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial production also focuses on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
“MFCD32691152” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are tailored to the specific type of reaction, ensuring optimal conversion and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
“MFCD32691152” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research explores its use in drug development and as a potential treatment for specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of “MFCD32691152” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The pathways involved may include enzymatic reactions, signal transduction, and other cellular processes.
Conclusion
“MFCD32691152” is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry. Further research and development can unlock new possibilities and applications for this intriguing compound.
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
9-[2-(4-methylphenoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-10-3-5-12(6-4-10)21-11(2)7-20-9-19-13-14(16)17-8-18-15(13)20/h3-6,8-9,11H,7H2,1-2H3,(H2,16,17,18) |
InChI Key |
IQTNTPKUHXNHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)










